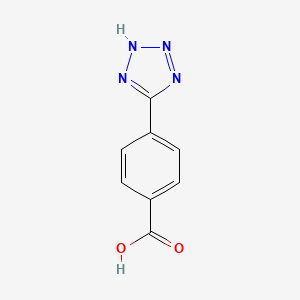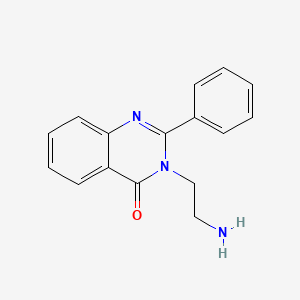
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
描述
“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 62838-20-4 . It has a molecular weight of 265.31 .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” can be represented by the formula C16H15N3O .
Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a compound with a molecular weight of 265.31 . Unfortunately, other specific physical and chemical properties were not found in the search results.
科学研究应用
Medicinal Chemistry Applications
Quinazoline derivatives, including 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds are integral in the development of new therapeutic agents. Quinazolines have been extensively studied and synthesized to create bioactive molecules with potential medicinal applications, showing notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, enhancing its utility in combating antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazoline derivatives have been identified as promising materials for optoelectronic applications due to their incorporation into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These compounds have been utilized in luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. The versatility of quinazolines extends to the development of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives exhibit significant anticancer properties by modulating various cellular pathways and targets. These compounds have demonstrated efficacy in inhibiting the growth of colorectal cancer cells through modulation of genes and proteins involved in cancer progression. The structural diversity of quinazoline derivatives opens new avenues in the search for active molecules with anticancer activities (Moorthy et al., 2023).
Drug Discovery and Development
The synthesis and investigation of quinazoline derivatives are pivotal in the drug discovery process, offering a platform for the development of new therapeutic agents with varied biological properties. Quinazolines serve as key scaffolds in designing drugs with anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic potencies. Recent advances in synthetic chemistry have focused on eco-friendly and atom-efficient methodologies for synthesizing quinazolines, contributing significantly to medicinal chemistry (Faisal & Saeed, 2021).
未来方向
属性
IUPAC Name |
3-(2-aminoethyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJVLKVOHOPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212008 | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
CAS RN |
62838-20-4 | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC354463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



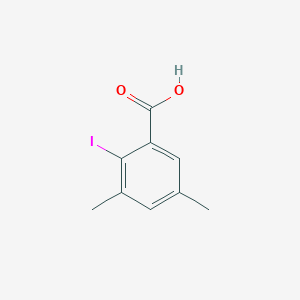
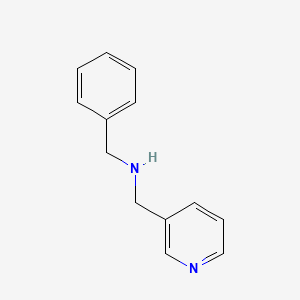
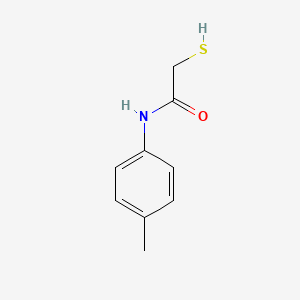
![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)
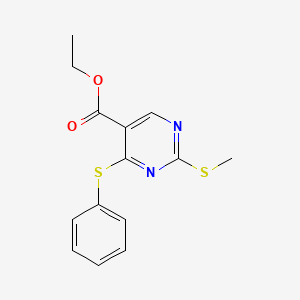
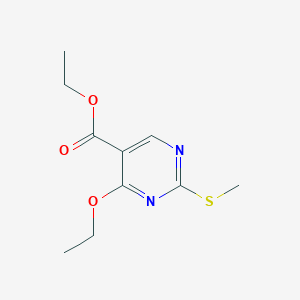
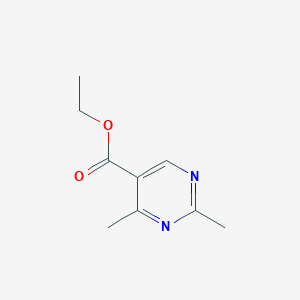
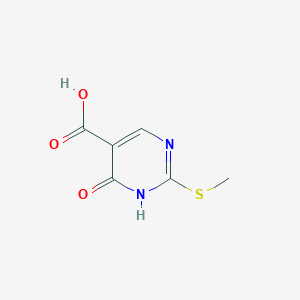
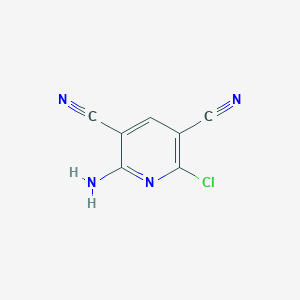
![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)
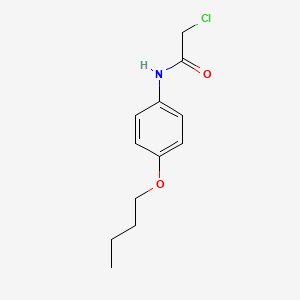
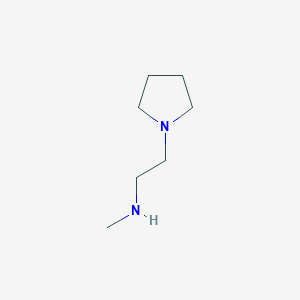
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
